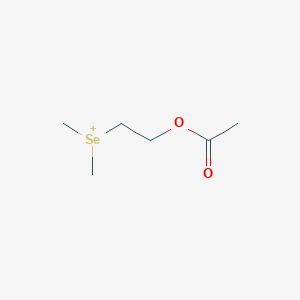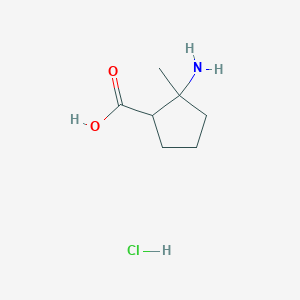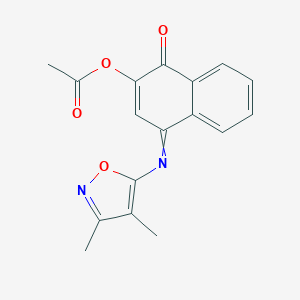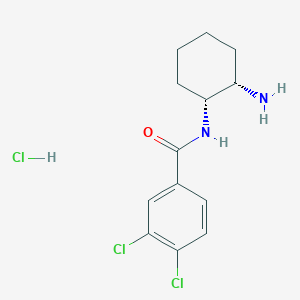![molecular formula C23H19FN2O5 B234608 3-fluoro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234608.png)
3-fluoro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-fluoro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as cancer research, drug development, and neuroscience.
Wirkmechanismus
The mechanism of action of 3-fluoro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide involves the inhibition of the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of histone deacetylases (HDACs) and DNA methyltransferases (DNMTs), which are enzymes that play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects:
3-fluoro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide has been shown to have several biochemical and physiological effects. It has been demonstrated to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce the expression of certain genes that are involved in cancer progression. This compound has also been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-fluoro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide in lab experiments is its potent anticancer activity. This compound has been shown to be effective in inhibiting the growth of various types of cancer cells, making it a promising candidate for the development of new anticancer drugs. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on 3-fluoro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide. One potential direction is the development of new analogs of this compound with improved solubility and bioavailability. Another direction is the investigation of the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, the potential use of this compound as a lead compound for the development of new anticancer drugs should also be explored.
Synthesemethoden
The synthesis of 3-fluoro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide involves the reaction of 3,4,5-trimethoxyaniline with 2-fluoro-5-nitrobenzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then subjected to reduction using a reducing agent such as sodium borohydride to yield the final product.
Wissenschaftliche Forschungsanwendungen
3-fluoro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been investigated for its potential use in drug development as a lead compound for the development of new anticancer drugs.
Eigenschaften
Produktname |
3-fluoro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide |
|---|---|
Molekularformel |
C23H19FN2O5 |
Molekulargewicht |
422.4 g/mol |
IUPAC-Name |
3-fluoro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide |
InChI |
InChI=1S/C23H19FN2O5/c1-28-19-10-14(11-20(29-2)21(19)30-3)23-26-17-12-16(7-8-18(17)31-23)25-22(27)13-5-4-6-15(24)9-13/h4-12H,1-3H3,(H,25,27) |
InChI-Schlüssel |
KLFHNVYPZRTUOF-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)F |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=CC=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3Z)-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B234532.png)
![N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234534.png)

![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234544.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B234563.png)




![4-chloro-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B234605.png)



